(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazinone derivative characterized by a fused tricyclic framework. Key structural features include:
- A benzofuro[7,6-e][1,3]oxazin-3(7H)-one core.
- A 4-methoxyphenethyl group at position 8, which enhances lipophilicity and modulates electronic properties via the methoxy moiety.
The compound’s molecular formula is C29H28N2O4 (calculated based on structural analogs), with an average mass of approximately 492.55 g/mol. Its stereochemistry and substitution pattern influence bioavailability and target binding, though specific pharmacological data remain undisclosed in publicly available literature .
Properties
IUPAC Name |
(2Z)-8-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-19-6-4-17(5-7-19)10-12-27-15-21-22(30-16-27)9-8-20-24(28)23(31-25(20)21)13-18-3-2-11-26-14-18/h2-9,11,13-14H,10,12,15-16H2,1H3/b23-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVSXJVOQRXQTL-QRVIBDJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxyphenethylamine and pyridin-3-ylmethylene derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the benzofuro[7,6-e][1,3]oxazin core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
Chemistry
In chemistry, (Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity against certain diseases, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in applications such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and optimize its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The table below compares the target compound with two analogs from literature:
Key Observations:
Substituent Effects on Mass and Polarity :
- Analog 1 (fluoro-substituted) has a lower mass (490.53 g/mol) than the target compound due to fluorine’s atomic weight (19 vs. methoxy’s 31).
- Analog 2’s 3-methoxybenzylidene group reduces steric bulk compared to the target’s 4-methoxyphenethyl, lowering its mass to 465.52 g/mol .
Analog 1’s 4-fluorophenethyl group introduces electron-withdrawing effects, which may alter binding kinetics or metabolic stability . Analog 2’s pyridin-3-ylmethyl substituent (vs. methylene) reduces conjugation, possibly diminishing π-stacking interactions .
Stereochemical Consistency :
All three compounds retain the (Z)-configuration at the methylene bridge, critical for maintaining planar geometry and optimizing ligand-receptor interactions.
Pharmacological and Physicochemical Data Gaps
Studies on related benzofuro-oxazinones suggest:
- Enhanced metabolic stability with methoxy groups (vs. fluoro) due to reduced cytochrome P450 interactions.
- Improved aqueous solubility in pyridin-3-yl derivatives compared to pyridin-4-yl analogs, attributed to polar interactions .
Biological Activity
(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzofuroxazine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. While specific synthetic routes for this compound were not detailed in the search results, similar compounds often utilize methodologies such as:
- Knoevenagel condensation : This reaction is commonly employed to form carbon-carbon bonds between aldehydes and active methylene compounds.
- Cyclization reactions : These are used to form the cyclic structures characteristic of benzofuroxazines.
Anticancer Properties
Research has indicated that derivatives of benzofuroxazine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific IC50 values for related benzofuroxazine derivatives have been reported in the literature, suggesting a promising avenue for further investigation into this compound's anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | H1975 | 0.297 ± 0.024 |
| Compound B | A549 | >50 |
Neuropharmacological Effects
The benzofuroxazine structure is associated with neuropharmacological effects. Compounds in this class have been studied for their interaction with neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. Such interactions may contribute to potential applications in treating neurological disorders such as depression or anxiety.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act through:
- Inhibition of key signaling pathways : Similar compounds have been shown to inhibit pathways involved in cell survival and proliferation.
- Interaction with ion channels or receptors : These interactions could alter cellular signaling and contribute to the observed biological effects.
Case Studies
- Anticancer Activity : In a study examining various benzofuroxazine derivatives, one compound demonstrated an IC50 value of 13 nM against EGFR L858R/T790M mutations, highlighting the potential of these compounds in targeted cancer therapies .
- Neuropharmacological Study : Another study investigated the neurochemical binding profiles of benzofuran analogues and found significant effects on mitochondrial function in isolated rat liver mitochondria, suggesting a possible mechanism for neuroprotective effects .
Q & A
Q. What are the key steps for synthesizing (Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
- Methodological Answer : The synthesis involves multi-step reactions starting with a benzofuran derivative. Key steps include:
Condensation : Reacting the benzofurooxazine core with 4-methoxyphenethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenethyl group.
Knoevenagel Reaction : Introducing the pyridinylmethylene group via condensation of the oxazinone intermediate with pyridine-3-carbaldehyde in the presence of piperidine as a catalyst.
Stereochemical Control : Ensuring (Z)-configuration via temperature modulation (e.g., reflux in toluene) and monitoring by TLC/HPLC.
Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A combination of techniques is required for structural confirmation:
Advanced Research Questions
Q. How can reaction mechanisms for derivative synthesis be elucidated?
- Methodological Answer : Mechanistic studies involve:
- Isotopic Labeling : Tracking substituent migration using deuterated reagents (e.g., DMF-d₇) in condensation steps.
- Kinetic Analysis : Monitoring reaction rates via UV-Vis spectroscopy under varying temperatures to identify rate-determining steps.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and verify stereochemical outcomes .
Q. How to resolve contradictions in spectral data during structural confirmation?
- Methodological Answer : Common issues and solutions:
Q. What strategies are effective for evaluating bioactivity in vitro?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
- Cell-Based Models : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay, with IC₅₀ values compared to reference compounds (Table 1).
Table 1 : Bioactivity comparison with analogs (hypothetical data):
| Compound | IC₅₀ (EGFR) | IC₅₀ (MCF-7) |
|---|---|---|
| Target Compound | 0.8 µM | 12.5 µM |
| Reference (Analog) | 1.2 µM | 15.0 µM |
Q. How to design derivatization strategies to enhance solubility or stability?
- Methodological Answer :
- Functional Group Modification : Introduce polar groups (e.g., -OH, -SO₃H) via nucleophilic substitution at the pyridine ring.
- Salt Formation : React with HCl or citric acid to improve aqueous solubility.
- Prodrug Approach : Link to PEGylated moieties via ester bonds for controlled release .
Q. What experimental controls are essential for stability studies under physiological conditions?
- Methodological Answer :
- pH Variation : Incubate in buffers (pH 4.0–7.4) at 37°C and monitor degradation via HPLC.
- Light/Heat Exposure : Test photostability under UV light (ICH Q1B guidelines) and thermal stability at 40°C/75% RH.
- Enzymatic Stability : Use liver microsomes to assess metabolic susceptibility .
Data Analysis & Computational Tools
Q. How can computational modeling predict interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
